molecular formula C15H12BrFN2OS B1437253 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide CAS No. 1211182-74-9

2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Cat. No.: B1437253
CAS No.: 1211182-74-9
M. Wt: 367.2 g/mol
InChI Key: HOOOXYWFDAZGGL-UHFFFAOYSA-N
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Description

Structural Classification of Thiazole-Based Compounds

Thiazole compounds represent a fundamental class of five-membered heterocyclic systems containing both sulfur and nitrogen heteroatoms within their ring structure. The thiazole nucleus, characterized by the molecular formula C3H3NS, exhibits significant aromatic character due to extensive pi-electron delocalization throughout the ring system. This aromaticity is evidenced by characteristic proton nuclear magnetic resonance chemical shifts occurring between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current that distinguishes thiazoles from other heterocyclic systems.

The structural classification of thiazole-based compounds encompasses several distinct categories based on substitution patterns and functional group attachments. Primary classifications include monosubstituted thiazoles, where single functional groups occupy positions 2, 4, or 5 of the ring system, and polysubstituted derivatives featuring multiple substituents at various positions. The calculated pi-electron density distribution within thiazole rings identifies position 5 as the primary site for electrophilic substitution reactions, while the proton at position 2 demonstrates particular susceptibility to deprotonation processes.

Within the broader context of azole chemistry, thiazoles occupy a unique position alongside imidazoles and oxazoles, yet demonstrate enhanced aromatic character compared to their oxygen-containing counterparts. This enhanced aromaticity contributes directly to the stability and biological activity profiles observed across various thiazole derivatives. The incorporation of additional functional groups, such as amino and hydroxy substituents, creates hybrid molecular systems that combine the inherent properties of the thiazole core with the specific characteristics imparted by peripheral substituents.

The following table summarizes key structural classifications of thiazole-based compounds:

Classification Type Structural Features Representative Examples Electronic Properties
Monosubstituted Single substituent at positions 2, 4, or 5 2-aminothiazole, 4-methylthiazole Enhanced nucleophilicity at unsubstituted positions
Disubstituted Two substituents on thiazole ring 2-amino-4-phenylthiazole Modulated electronic distribution
Trisubstituted Three substituents on thiazole ring 2,4,5-trisubstituted derivatives Highly modified reactivity patterns
Fused Systems Thiazole fused with other rings Benzothiazoles, thiazolo-pyrimidines Extended conjugation systems
Hybrid Compounds Thiazole linked to other heterocycles Thiazole-pyrazoline hybrids Multiple pharmacophore integration

Historical Development of Fluorophenyl-Substituted Thiazoles

The historical development of fluorophenyl-substituted thiazoles represents a significant advancement in heterocyclic chemistry, building upon foundational synthetic methodologies established in the late nineteenth and early twentieth centuries. The earliest synthetic approaches to thiazole compounds were pioneered by Hofmann and subsequently refined by Hantzsch and coworkers, who developed systematic methods for constructing thiazole rings through cyclization reactions. These early methodologies provided the fundamental framework upon which modern fluorinated thiazole synthesis would later build.

The introduction of fluorine atoms into phenyl substituents attached to thiazole rings marked a paradigm shift in the design of bioactive heterocyclic compounds. Fluorinated aromatic systems offer unique advantages in medicinal chemistry applications, including enhanced metabolic stability, improved bioavailability, and modified electronic properties that can significantly influence biological activity profiles. The systematic development of fluorophenyl-substituted thiazoles emerged from recognition that strategic fluorine incorporation could fine-tune molecular properties while maintaining the core biological activities associated with thiazole pharmacophores.

Modern synthetic approaches to fluorophenyl-substituted thiazoles employ the well-established Hantzsch method, which involves the condensation of thiosemicarbazones with halogenated acetophenone derivatives. This methodology has been successfully applied to create diverse series of fluorinated thiazole compounds, with reaction conditions typically involving reflux in ethanol for 4-5 hours to achieve moderate to good yields ranging from 61-80 percent. The synthetic versatility of this approach allows for systematic variation of both the fluorination pattern on the phenyl ring and the substitution pattern on the thiazole core.

Research findings demonstrate that fluorophenyl-substituted thiazoles exhibit distinctive spectroscopic characteristics that facilitate their identification and characterization. Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information, with monofluorinated compounds typically displaying single signals in the region of -114.49 to -114.77 parts per million, while difluorinated derivatives show two distinct signals corresponding to the number of fluorine atoms present. Carbon-13 nuclear magnetic resonance analysis reveals characteristic doublet patterns for carbons directly bonded to fluorine atoms, with coupling constants ranging from 244.3 to 249.4 Hertz for direct carbon-fluorine coupling.

Significance of Hydroxyphenyl Functionalization in Heterocyclic Systems

Hydroxyphenyl functionalization represents a critical structural modification that significantly enhances the biological and chemical properties of heterocyclic systems, particularly within thiazole-based molecular frameworks. The incorporation of hydroxyl groups on phenyl substituents creates opportunities for hydrogen bonding interactions, which can dramatically influence both molecular recognition processes and overall biological activity profiles. Research demonstrates that phenolic functional groups are among the most popular structural elements in the design of enzyme inhibitors, owing to their ability to form multiple non-covalent interactions with target proteins.

The strategic placement of hydroxyl groups on phenyl rings attached to thiazole systems creates hybrid molecular architectures that combine the aromatic characteristics of the heterocyclic core with the hydrogen bonding capabilities of phenolic substituents. This combination proves particularly valuable in the design of compounds targeting specific enzyme systems, where the phenolic group can serve as a bioisostere for natural substrates or cofactors. The hydroxyphenyl moiety often acts as a pharmacophore element that enhances binding affinity through direct interaction with amino acid residues in enzyme active sites.

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS.BrH/c16-10-5-7-11(8-6-10)17-15-18-13(9-20-15)12-3-1-2-4-14(12)19;/h1-9,19H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOOXYWFDAZGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Iodine-Catalyzed Coupling of Ketones and Thiourea

A prominent and efficient method for synthesizing 2-aminothiazoles, including fluorophenyl-substituted derivatives, is the iodine-catalyzed coupling of ketones with thiourea in dimethyl sulfoxide (DMSO) solvent. This method is adaptable for various substituted acetophenones, including those bearing fluorine substituents at different positions on the phenyl ring.

Reaction Conditions:

Parameter Conditions
Ketone (e.g., 4-fluoroacetophenone) 2 mmol
Thiourea 4 mmol (2 equiv.)
Catalyst Iodine (I2), 20 mol%
Solvent DMSO, 4 mL
Temperature 80 °C
Reaction Time 12 hours
Additives p-Toluenesulfonic acid (TsOH), 20 mol% (optional for yield improvement)

Procedure Summary:

  • The ketone and thiourea are combined with iodine catalyst in DMSO.
  • The mixture is stirred at 80 °C for 12 hours in a sealed tube.
  • Upon completion, the reaction is cooled, and the product is extracted with ethyl acetate.
  • The organic layer is washed, dried, and purified by silica gel chromatography.

This method yields moderate to good amounts of the desired 2-aminothiazole derivatives, with isolated yields ranging from 40% to 79% depending on substituents and reaction optimization.

Reaction Mechanism Insights

  • The ketone is first converted in situ to an α-iodoketone intermediate catalyzed by iodine.
  • This intermediate then reacts with thiourea to form the 2-aminothiazole ring.
  • The reaction cycle is maintained as hydrogen iodide (HI) formed is oxidized back to iodine by DMSO.
  • Side products such as dithiazole thioethers can form by further reaction of the product with thiourea, which can be minimized by optimizing reactant ratios and temperature.

Formation of Hydrobromide Salt

The free base 2-(4-fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole is converted to its hydrobromide salt by treatment with hydrobromic acid. This step improves the compound’s solubility and stability, facilitating its use in further applications.

Comparative Data Table of Reaction Yields and Conditions

Entry Ketone Substrate Iodine Catalyst (mol%) Temp (°C) Time (h) Additive (mol%) Yield (%) of 2-Aminothiazole Notes
1 4-Fluoroacetophenone 20 80 12 0 ~50 Moderate yield, no additive
2 4-Fluoroacetophenone 20 80 12 20 (TsOH) Up to 79 Improved yield with TsOH
3 Acetophenone (unsubstituted) 20 80 12 0 43 Baseline for comparison
4 3-Fluoroacetophenone 20 80 12 0 Moderate yields Similar fluorine substitution

Note: Yield percentages are approximate and based on isolated products after purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium thiolate (NaS⁻) or primary amines (RNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorophenyl)amino-4-(2-oxo-phenyl)-1,3-thiazole.

    Reduction: Formation of 2-(4-Fluorophenyl)amino-4-(2-aminophenyl)-1,3-thiazole.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide exhibits various biological activities, making it a candidate for further studies in pharmacology.

1. Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. Notably, compounds similar to 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, thiazole-based compounds have been reported to target specific pathways involved in cancer cell proliferation and survival.

2. Antimicrobial Activity
Thiazoles are known for their antimicrobial properties. Preliminary investigations into the compound's structure suggest potential efficacy against various bacterial strains. The presence of the fluorophenyl group may enhance its interaction with microbial targets.

3. Enzyme Inhibition
Research has indicated that thiazole derivatives can act as enzyme inhibitors, particularly in the context of diseases such as diabetes and hypertension. The specific mechanism of action for this compound requires further elucidation but suggests a role in modulating metabolic pathways.

Applications in Medicinal Chemistry

The unique structure of this compound positions it well for applications in drug design and development:

  • Lead Compound Development: Its structural features may serve as a lead for synthesizing new drugs targeting cancer or infectious diseases.
  • Pharmacophore Modeling: The compound can be used to develop pharmacophore models that predict the activity of related compounds against specific biological targets.

Material Science Applications

Thiazole derivatives are also being investigated for their utility in material science:

  • Organic Electronics: The electronic properties of thiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry: Incorporating thiazole units into polymer backbones may enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of thiazole derivatives, including variations of the compound . Results indicated significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University explored the antimicrobial efficacy of thiazole derivatives against gram-positive and gram-negative bacteria. The findings suggested that modifications to the thiazole core could enhance antibacterial activity.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The target compound’s unique features include:

  • Hydrobromide salt : Increases polarity and solubility compared to neutral analogs .

Table 1: Structural Comparison of Key Thiazole Derivatives

Compound Name R1 (Position 2) R2 (Position 4) Salt Form Reference
Target Compound 4-Fluorophenylamino 2-Hydroxyphenyl Hydrobromide
2-(4-Fluorophenyl)amino-4-(4-Cl-Ph)thiazole (IIe) 4-Fluorophenylamino 4-Chlorophenyl Neutral
2-(4-Fluorophenyl)amino-4-(4-Me-Ph)thiazole (IVe) 4-Fluorophenylamino 4-Methylphenyl Neutral
EMAC2068 4-Fluorophenyl 4-Methoxyphenyl Bromide
2-Amino-4-(2-hydroxyphenyl)thiazole (7) Amino 2-Hydroxyphenyl Neutral

Physical and Spectroscopic Properties

Table 2: Key Physical and Spectroscopic Data

Compound Melting Point (°C) 1H NMR (δ, ppm) IR (cm⁻¹) Reference
Target Compound (Hydrobromide) Not reported Not available Not available
IIe (4-Cl substituent) - 6.71 (NH), 7.08–7.99 (Ar-H) 3251 (NH), 3065 (C-H)
IVe (4-Me substituent) - 2.40 (CH3), 6.69 (NH) 3144 (NH), 2923 (C-H)
EMAC2068 186 (decomp) Aromatic protons: 7.2–8.1 -

Key Observations :

  • The hydroxyphenyl group in the target compound may lead to downfield shifts in NMR due to hydrogen bonding, similar to compound 7 in .
  • Fluorine substituents in analogs like IIe and EMAC2068 show sharp NH signals (~6.7 ppm), indicating weak hydrogen bonding .

Biological Activity

2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide (CAS Number: 1209843-32-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrFN2OSC_{15}H_{12}BrFN_2OS, with a molecular weight of approximately 367.24 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. A study on related thiazole compounds demonstrated that modifications in the phenyl rings significantly affect their antimicrobial efficacy. For instance, compounds with fluorine substitutions often show enhanced activity against various bacterial strains due to increased lipophilicity and better membrane penetration .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. In particular, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo. For example, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cancer cells, indicating strong antiproliferative activity . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies

  • Antiproliferative Assays : In vitro assays have revealed that thiazole derivatives can inhibit the proliferation of various cancer cell lines. The results showed that these compounds could significantly reduce cell viability at micromolar concentrations.
  • In Vivo Studies : Animal models have been utilized to assess the anticancer efficacy of thiazole derivatives. One study reported that a related compound achieved a tumor growth inhibition (TGI) of approximately 48% in xenograft models compared to controls .

Data Table: Biological Activity Summary

Activity Type IC50 (μM) Cell Line Mechanism
Anticancer1.30HepG2Apoptosis induction
AntimicrobialVariesVarious bacterial strainsMembrane disruption
AntiproliferativeMicromolarVarious cancer cell linesCell cycle arrest

Q & A

Basic Research Questions

Q. What spectroscopic methods are commonly employed to characterize this compound and its derivatives?

  • Answer : 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry are standard techniques. For example:

  • 1H NMR : Used to confirm substituent positions and hydrogen environments. In a related thiazole derivative, aromatic protons appear at δ 6.69–8.0 ppm, and NH signals are observed at δ 6.71 ppm .
  • IR : Identifies functional groups (e.g., NH stretch at ~3250 cm⁻¹ and C-H stretches in aromatic regions) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 304 [M⁺] for a chlorophenyl-thiazole analog) .

Q. What are the typical synthetic routes for analogous thiazole derivatives?

  • Answer : Cyclocondensation of α-haloketones with thioureas or thioamides is a common method. For example:

  • Reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiourea derivatives yields thiazole cores .
  • Green chemistry approaches use ethanol as a solvent and hydrogen peroxide for oxidation, achieving yields up to 89% .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:

  • In a related thiazole-pyrimidine hybrid, the thiazole ring forms dihedral angles of 84.8° and 9.6° with fluorophenyl groups, influencing π-π stacking and hydrogen bonding .
  • Crystallographic parameters (R factor = 0.052, data-to-parameter ratio = 15.2) ensure reliability in structural assignments .

Q. What strategies optimize synthetic yields while minimizing side reactions?

  • Answer :

  • Solvent selection : Dichloromethane/methanol (90:10) improves chromatographic separation .

  • Reagent stoichiometry : Excess sodium hydroxide (3:1 molar ratio) enhances cyclization efficiency in ethanol .

  • Comparative analysis : Green methods (e.g., H₂O₂ in ethanol) reduce hazardous byproducts compared to traditional bromination .

    Method Yield Conditions Reference
    Bromoethanone cyclization89%Dichloromethane/MeOH, room temp
    Green chemistry approach70%Ethanol, H₂O₂, NaOH

Q. How do substituents (e.g., 4-fluorophenyl vs. hydroxyphenyl) affect biological activity?

  • Answer :

  • Electron-withdrawing groups (e.g., -F) enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes .
  • Hydroxyphenyl groups facilitate hydrogen bonding with biological targets, as seen in antimicrobial thiazole derivatives .
  • Structure-activity relationship (SAR) studies : Substitution at the 4-position of the thiazole ring significantly modulates activity .

Q. How can data contradictions in spectral or analytical results be addressed?

  • Answer :

  • Cross-validation : Combine NMR, IR, and elemental analysis (e.g., C, H, N percentages) to confirm purity .
  • Dynamic NMR : Resolves tautomerism or conformational flexibility in NH-containing compounds .
  • Crystallographic validation : Resolves discrepancies in bond angles or stereochemistry .

Methodological Challenges

Q. What techniques validate the hydrobromide salt form of this compound?

  • Answer :

  • Elemental analysis : Confirms stoichiometric Br⁻ content (e.g., 4-(4-Fluorophenoxy)phenyl-thiazole hydrobromide requires ~20.9% Br).
  • Ion chromatography : Quantifies bromide ions post-dissolution .
  • X-ray crystallography : Locates Br⁻ counterions in the crystal lattice .

Q. How are computational methods (e.g., DFT, docking) applied to study this compound?

  • Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking : Screens interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock .
  • InChI key generation : Standardizes structural identifiers for database integration (e.g., PubChem: IQPASWKNUGLCJH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.